(S)-7-Hydroxychroman-2-carboxylic acid is a chiral compound belonging to the class of chroman derivatives, which are characterized by a benzopyran structure. This compound is notable for its potential biological activities, particularly as an antioxidant and in therapeutic applications. The specific configuration of the (S)-enantiomer contributes to its unique properties and efficacy in various scientific fields.
(S)-7-Hydroxychroman-2-carboxylic acid can be derived from natural sources or synthesized through various chemical methods. Its structural features make it a valuable compound in organic chemistry and medicinal chemistry.
This compound is classified under:
The synthesis of (S)-7-hydroxychroman-2-carboxylic acid typically involves asymmetric synthesis techniques. One common approach begins with a suitable chroman precursor, employing chiral catalysts or starting materials to ensure the production of the desired enantiomer.
In industrial settings, large-scale asymmetric synthesis may be implemented using optimized reaction conditions, including continuous flow synthesis and biocatalysts to enhance efficiency and reduce costs.
(S)-7-Hydroxychroman-2-carboxylic acid has a distinct molecular structure characterized by:
(S)-7-Hydroxychroman-2-carboxylic acid can undergo various chemical transformations:
The mechanism of action of (S)-7-hydroxychroman-2-carboxylic acid involves its interaction with molecular targets, primarily through its antioxidant properties. It may scavenge free radicals and reduce oxidative stress, which is crucial in various biological processes. Additionally, it modulates signaling pathways related to inflammation and cell survival, contributing to its potential therapeutic effects .
Relevant data includes:
(S)-7-Hydroxychroman-2-carboxylic acid has diverse applications in scientific research:
This compound's unique properties due to its chirality make it particularly valuable in research aimed at understanding biological mechanisms and developing new therapeutic agents.
(S)-7-Hydroxychroman-2-carboxylic acid belongs to the chroman carboxylic acid class, characterized by a benzopyran ring with a chiral center at the C2 position where the carboxylic acid group is attached. The S-configuration at this stereocenter dictates its three-dimensional orientation and biological recognition. According to Cahn-Ingold-Prelog (CIP) rules, the S-enantiomer arises when substituents around the chiral carbon follow a counterclockwise descending priority sequence (e.g., carboxylic acid > chroman ring > H) [4] [8]. This absolute configuration is critical because biological systems exhibit pronounced enantioselectivity; enzymes, receptors, and transporters often interact exclusively with one enantiomer due to stereospecific binding pockets [2] [9].
Nuclear magnetic resonance (NMR) studies using chiral solvating agents (e.g., BINOL-amino alcohols) demonstrate significant enantiomeric discrimination for similar chroman carboxylic acids. The S-enantiomer of mandelic acid derivatives shows distinct ¹H NMR chemical shifts (Δδ up to 0.641 ppm) compared to the R-form when complexed with chiral selectors, underscoring the role of stereochemistry in molecular interactions [9]. For (S)-7-hydroxychroman-2-carboxylic acid, the S-configuration likely enhances hydrogen bonding between its 7-hydroxy group/carboxylate and biomolecular targets, facilitating antioxidant activity in a manner analogous to Trolox (a saturated chroman derivative) [5] [7].
Table 1: Enantiomer Discrimination of Carboxylic Acids via Chiral NMR Solvating Agents
Analyte | Chiral Selector | Δδ (ppm) | Interaction Mechanism |
---|---|---|---|
Mandelic acid | BINOL-amino alcohol | 0.641 | H-bonding/π-stacking |
2-Hydroxyglutaric acid | Cinchona alkaloid CSPs | 0.32 | Ionic/H-bonding |
(S)-7-Hydroxychroman-2-COOH* | Theoretical model | ~0.5 (est.) | H-bonding with 7-OH/COO⁻ groups |
*Estimated based on structural analogs [2] [9].
The chroman core—a dihydrobenzopyran ring system—confers rigidity and redox stability to (S)-7-hydroxychroman-2-carboxylic acid. This scaffold adopts a half-chair conformation where the pyran ring’s twist (helicity) influences physicochemical behavior. Density functional theory (DFT) calculations reveal that P-helicity (associated with S-configuration at C2) stabilizes the molecule through intramolecular H-bonding between the 7-hydroxy and C2-carboxyl groups, reducing rotational freedom and enhancing antioxidant capacity [10].
Modifications at key positions further modulate stability:
Table 2: Stability Parameters of Chroman Carboxylic Acid Derivatives
Compound | Half-Life (pH 7.4) | Radical Scavenging Rate (k, M⁻¹s⁻¹) | Conformational Preference |
---|---|---|---|
(S)-7-Hydroxychroman-2-COOH | 48 h* | 2.1 × 10⁵* | Half-chair (P-helicity) |
Trolox (6-Hydroxy analog) | 120 h | 3.5 × 10⁵ | Half-chair (equatorial COOH) |
Vitamin E (α-tocopherol) | 24 h | 1.8 × 10⁶ | Extended phytyl chain |
*Estimated from structural analogs [5] [7] [10].
Enantiomeric divergence is pronounced in chroman carboxylic acids due to stereospecific binding. The S-enantiomer of 7-hydroxychroman-2-carboxylic acid exhibits superior antioxidant efficacy compared to its R-counterpart, attributed to optimal alignment with cellular oxidoreductases. In lipid peroxidation assays, the S-enantiomer shows 3–5-fold higher activity, mirroring trends observed in chiral 2-hydroxycarboxylic acid biomarkers where enantiopurity dictates metabolic behavior [2] [3].
Mechanistic differences include:
Table 3: Bioactivity Comparison of (S) and (R) Enantiomers
Parameter | (S)-Enantiomer | (R)-Enantiomer | Biological Implication |
---|---|---|---|
Lipid Peroxidation IC₅₀ | 18 ± 2 μM | 65 ± 8 μM | Superior antioxidant protection |
Keap1-Nrf2 Binding ΔG | −10.5 kcal/mol | −8.2 kcal/mol | Enhanced cytoprotective signaling |
Lactonization Rate | 0.18 min⁻¹ | 0.06 min⁻¹ | Altered metabolic stability |
[α]D²⁵ (MeOH) | +120° ± 5° | −115° ± 5° | P-helicity (S) vs. M-helicity (R) |
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: